![molecular formula C15H15N5O2S B2691234 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 891129-05-8](/img/structure/B2691234.png)
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its synthesis, structure-activity relationships (SAR), and specific therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N6O4S, with a molecular weight of approximately 346.4 g/mol. The structure features a triazolo-pyrimidine core linked via a thioether bond to an acetamide group. This unique configuration is significant for its biological interactions and therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with a triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibitory Activity : A structure–activity relationship (SAR) study demonstrated that modifications on the phenyl ring of similar compounds can enhance their inhibitory effects against Polo-like Kinase 1 (Plk1), a target in cancer therapy. The IC50 values for various derivatives were reported, indicating varying degrees of potency against cancer cell lines .
Compound | IC50 (µM) |
---|---|
Compound A | 0.05 |
Compound B | 0.10 |
Compound C | 0.15 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promising anti-inflammatory activity. Research on related pyrimidine derivatives indicated effective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes:
- COX-2 Inhibition : The IC50 values for some derivatives were comparable to the standard anti-inflammatory drug celecoxib, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism through which This compound exerts its effects may involve:
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The thioether and acetamide groups facilitate interactions with key enzymes involved in cell proliferation and inflammation.
Study 1: Anticancer Efficacy
A study involving the synthesis of various derivatives of triazolo-pyrimidines demonstrated that certain modifications led to enhanced anticancer activity in vitro against HeLa cells. The study utilized MTS assays to assess cell viability and determine IC50 values across different concentrations .
Study 2: Anti-inflammatory Response
In another investigation focusing on anti-inflammatory properties, compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide showed significant suppression of COX-2 activity in RAW264.7 macrophages. The results indicated a dose-dependent response with promising implications for treating inflammatory conditions .
属性
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-10(2)20-14(17-13(9)22)18-19-15(20)23-8-12(21)16-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLIWZUDVUYDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。